Cas no 932-93-4 (Thiophene-2,4-dicarbaldehyde)

Thiophene-2,4-dicarbaldehyde structure
Thiophene-2,4-dicarbaldehyde structure
商品名:Thiophene-2,4-dicarbaldehyde
CAS番号:932-93-4
MF:C6H4O2S
メガワット:140.159760475159
MDL:MFCD03990651
CID:752769
PubChem ID:1415677

Thiophene-2,4-dicarbaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4-Thiophenedicarboxaldehyde
    • thiophene-2,4-dicarbaldehyde
    • 2,4-thiophenecarboxaldehyde
    • 3,5-Thiophenedicarbaldehyde
    • SBB002908
    • FCH922599
    • OR13258
    • AK671216
    • AX8262340
    • 2,4-Diformylthiophene
    • MFCD03990651
    • 932-93-4
    • AKOS006344011
    • AS-50361
    • DTXSID00362852
    • Thiophene-2,4-dicarboxaldehyde
    • EN300-1179753
    • SCHEMBL346857
    • CS-0157345
    • O12151
    • Thiophene-2,4-dicarbaldehyde
    • MDL: MFCD03990651
    • インチ: 1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
    • InChIKey: JJUMWUDQTQMMGT-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC(C=O)=CS1

計算された属性

  • せいみつぶんしりょう: 139.99320054g/mol
  • どういたいしつりょう: 139.99320054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 62.4

Thiophene-2,4-dicarbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93470-1g
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
1g
¥770.0 2023-09-06
Enamine
EN300-1179753-5.0g
thiophene-2,4-dicarbaldehyde
932-93-4 95%
5g
$1548.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR30-100MG
thiophene-2,4-dicarbaldehyde
932-93-4 95%
100MG
¥ 224.00 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YK820-50mg
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
50mg
190.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93470-100mg
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
100mg
¥111.0 2023-09-06
Alichem
A169004582-25g
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
25g
$2528.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227985-1g
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
1g
¥1042.00 2024-04-25
Alichem
A169004582-10g
Thiophene-2,4-dicarbaldehyde
932-93-4 95%
10g
$1327.20 2023-08-31
abcr
AB236187-250mg
Thiophene-2,4-dicarboxaldehyde, 95%; .
932-93-4 95%
250mg
€150.40 2023-09-12
Enamine
EN300-1179753-10.0g
thiophene-2,4-dicarbaldehyde
932-93-4 95%
10g
$2931.0 2023-06-08

Thiophene-2,4-dicarbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synthesis of some 2,4-disubstituted thiophenes from 4-chloromethyl-2-acetothienone and 4-chloromethyl-2-thiophenealdehyde
Karmanova, I. B.; Vol'eknsktein, Yu. B.; Belen'kii, L. I., Khimiya Geterotsiklicheskikh Soedinenii, 1973, (4), 490-2

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Dimethylformamide ,  Tetrahydrofuran ,  Hexane
1.2 Reagents: Hydrochloric acid ,  Water Solvents: Dimethylformamide ,  Tetrahydrofuran ,  Hexane ,  Water
リファレンス
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Feringa, Ben L.; Hulst, Ron; Rikers, Ruud; Brandsma, Lambert, Synthesis, 1988, (4), 316-18

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Diisobutylaluminum hydride
リファレンス
Synthesis and properties of cyanoformylthiophenes and -selenophenes
Dubus, Pierre; Decroix, Bernard; Morel, Jean; Pastour, Paul, Bulletin de la Societe Chimique de France, 1976, 628, 628-34

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Hydrogen ion Solvents: Dimethylformamide
リファレンス
Oxidative Transformation of a Tetrathia S-Confused Isophlorin into Porphyrin Cation
Panchal, Santosh P.; Anand, Venkataramanarao G., Organic Letters, 2017, 19(18), 4854-4857

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C
1.2 1 h, -78 °C
リファレンス
Synthesis and photochromic activity of a new diarylethene bearing benzo[b]thiophene unit
Hossain, Mohammed Kamrul; Sanaullah, Abul Fazal Mohammad; Uddin, Mohammad Helal, Pakistan Journal of Scientific and Industrial Research, 2013, 56(1), 54-56

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives
Robba, Max; Roques, Bernard; Bonhomme, Michele, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Hexane
リファレンス
Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings
Mitsumori, Teruyuki; Inoue, Katsuya; Koga, Noboru; Iwamura, Hiizu, Journal of the American Chemical Society, 1995, 117(9), 2467-78

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ;  -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
リファレンス
The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips
Seidler, Arnost; Svoboda, Jiri; Dekoj, Vaclav; Chocholousova, Jana Vacek; Vacek, Jaroslav; et al, Tetrahedron Letters, 2013, 54(22), 2795-2798

Thiophene-2,4-dicarbaldehyde Raw materials

Thiophene-2,4-dicarbaldehyde Preparation Products

Thiophene-2,4-dicarbaldehyde 関連文献

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Amadis Chemical Company Limited
(CAS:932-93-4)Thiophene-2,4-dicarbaldehyde
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清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):326.0/532.0/1013.0